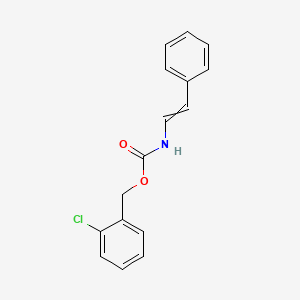
(2-chlorophenyl)methyl N-(2-phenylethenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chlorophenyl)methyl N-(2-phenylethenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical research. This particular compound is known for its unique chemical structure, which includes a chlorophenyl group and a phenylethenyl group attached to a carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)methyl N-(2-phenylethenyl)carbamate typically involves the reaction of (2-chlorophenyl)methyl isocyanate with (2-phenylethenyl)amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-chlorophenyl)methyl N-(2-phenylethenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically the corresponding carboxylic acids or ketones.
Reduction: The major products are the corresponding alcohols or amines.
Substitution: The major products are the substituted carbamates with the nucleophile replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
(2-chlorophenyl)methyl N-(2-phenylethenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2-chlorophenyl)methyl N-(2-phenylethenyl)carbamate involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. For example, it may inhibit enzymes involved in cell division, leading to anti-cancer effects, or it may affect neurotransmitter pathways, leading to neurological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N-(2-chlorophenyl)carbamate: Similar in structure but lacks the phenylethenyl group.
Ethyl N-(2-chlorophenyl)carbamate: Similar in structure but has an ethyl group instead of a methyl group.
(2-chlorophenyl)methyl N-(2-phenylethyl)carbamate: Similar but has a phenylethyl group instead of a phenylethenyl group.
Uniqueness
(2-chlorophenyl)methyl N-(2-phenylethenyl)carbamate is unique due to the presence of both the chlorophenyl and phenylethenyl groups, which confer specific chemical and biological properties. The combination of these groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H14ClNO2 |
|---|---|
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
(2-chlorophenyl)methyl N-(2-phenylethenyl)carbamate |
InChI |
InChI=1S/C16H14ClNO2/c17-15-9-5-4-8-14(15)12-20-16(19)18-11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19) |
InChI-Schlüssel |
CTVLYXBFBLUGFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CNC(=O)OCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid](/img/structure/B12513042.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea](/img/structure/B12513051.png)

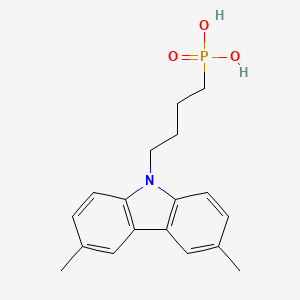
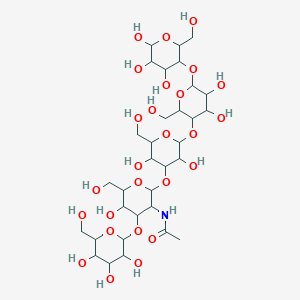

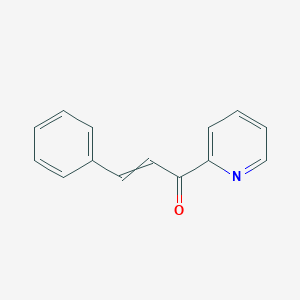
![3-(4-Chlorobenzyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12513093.png)
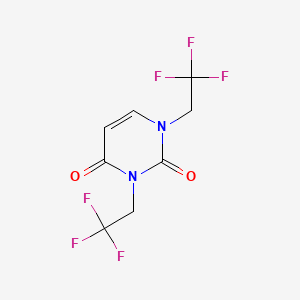


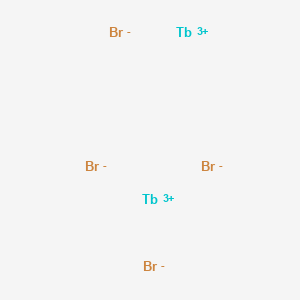
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)
![(17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B12513129.png)
